3,6-Dimethylphenanthrene

Vue d'ensemble

Description

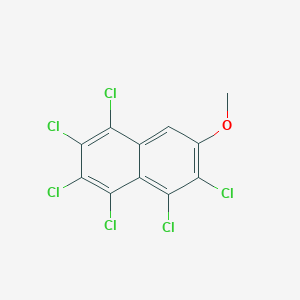

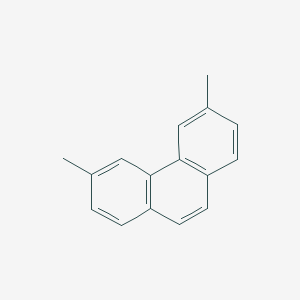

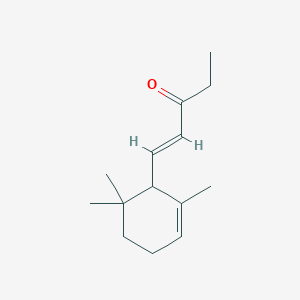

3,6-Dimethylphenanthrene, also known as Phenanthrene, 3,6-dimethyl-, is a chemical compound with the molecular formula C16H14 . It has a molecular weight of 206.2824 .

Molecular Structure Analysis

The molecular structure of 3,6-Dimethylphenanthrene consists of a phenanthrene core with two methyl groups attached at the 3rd and 6th carbon positions . The structure can be viewed in 2D or 3D representations using appropriate software .Physical And Chemical Properties Analysis

3,6-Dimethylphenanthrene is a solid at 20 degrees Celsius . It has a melting point range of 141.0 to 145.0 degrees Celsius .Applications De Recherche Scientifique

Environmental Toxicology

3,6-Dimethylphenanthrene (3,6-DMP) is studied for its role in environmental toxicology, particularly concerning oil spills. As an alkylated polycyclic aromatic hydrocarbon (PAH), it’s a significant component in crude oils and refined petroleum products. Research has shown that microbial degradation of 3,6-DMP by bacteria like Sphingobium quisquiliarum can lead to increased toxicity due to the solubility and inherent toxicity of the metabolites .

Microbial Degradation

The biodegradation of 3,6-DMP is of interest due to its presence in environmental contaminants. Studies indicate that the presence of methyl groups in 3,6-DMP hinders the biodegradation process, making it a slower process compared to its unsubstituted forms. This has implications for understanding the persistence of such compounds in the environment and the effectiveness of bioremediation strategies .

Aquatic Toxicology

In aquatic toxicology, 3,6-DMP serves as a model compound to study the effects of PAHs on marine life. Its transformation products, after microbial action, have been shown to inhibit the luminescence of Aliivibrio fischeri , a marine bacterium used as an indicator for toxicity. This suggests that the biotransformation of 3,6-DMP can increase the toxicity of alkylated PAHs .

Analytical Chemistry

3,6-DMP is used in analytical chemistry as a standard for calibrating instruments like gas chromatographs. Its well-defined physical and chemical properties, such as melting point and purity, make it suitable for validating analytical methods and ensuring the accuracy of chemical analyses .

Chemical Safety and Handling

The handling and safety protocols for 3,6-DMP are crucial for laboratory and industrial settings. It requires specific precautions due to its potential to cause skin and eye irritation. Understanding its safety profile is essential for developing appropriate handling procedures and personal protective equipment requirements .

Spectroscopy

3,6-DMP is also relevant in spectroscopy, where its mass spectrum can be analyzed to understand its fragmentation pattern under electron ionization. This information is vital for identifying and quantifying PAHs in various samples .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 3,6-Dimethylphenanthrene are not well-defined in the literature. This compound is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH). PAHs are known to interact with various cellular components, but the specific targets of 3,6-Dimethylphenanthrene remain to be identified .

Mode of Action

It’s known that pahs can interact with cellular components and potentially disrupt normal cellular functions

Biochemical Pathways

has been reported to utilize 3,6-Dimethylphenanthrene as its sole source of carbon and energy, suggesting that this compound can be metabolized by certain bacteria

Pharmacokinetics

Given its chemical structure, it is likely to have low water solubility and high lipid solubility, which could influence its bioavailability and distribution within the body .

Result of Action

As a PAH, it may have potential toxic effects, but specific studies on 3,6-Dimethylphenanthrene are lacking .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,6-Dimethylphenanthrene. For instance, its stability and reactivity could be affected by temperature, pH, and the presence of other chemicals in the environment . Furthermore, its bioavailability and toxicity could be influenced by factors such as the presence of organic matter in the environment and the specific characteristics of the biological system in which it is present .

Propriétés

IUPAC Name |

3,6-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-3-5-13-7-8-14-6-4-12(2)10-16(14)15(13)9-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIBPZBOAJFEJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=C2C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052682 | |

| Record name | 3,6-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White needles; [TCI America MSDS] | |

| Record name | 3,6-Dimethylphenanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000182 [mmHg] | |

| Record name | 3,6-Dimethylphenanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

3,6-Dimethylphenanthrene | |

CAS RN |

1576-67-6 | |

| Record name | 3,6-Dimethylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dimethylphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-DIMETHYLPHENANTHRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dimethylphenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-DIMETHYLPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25Y8J5A29M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the environmental fate of 3,6-Dimethylphenanthrene?

A1: 3,6-Dimethylphenanthrene, an alkylated polycyclic aromatic hydrocarbon (PAH), is commonly found in crude oil and refined petroleum products. [] Research shows that it can be degraded by certain bacteria, like Sphingobium quisquiliarum EPA505. [] This bacterium transforms 3,6-Dimethylphenanthrene through a metabolic pathway primarily involving the mono-oxidation of its methyl group. [] Interestingly, studies suggest that while biodegradation can remove 3,6-Dimethylphenanthrene from the environment, its initial metabolic products might exhibit increased toxicity due to enhanced solubility and inherent toxicity. [] Further investigation into the long-term fate and impact of these metabolites is crucial for environmental risk assessment.

Q2: How does the structure of 3,6-Dimethylphenanthrene influence its biodegradation?

A2: The position of the methyl group in alkylated PAHs like 3,6-Dimethylphenanthrene plays a significant role in their biodegradation. [] Research using Nereis diversicolor (a marine worm) demonstrated that both the accumulation and metabolism of 3,6-Dimethylphenanthrene, along with other alkyl-PAHs, were influenced by the specific position of the methyl group. [] This isomer-specific preference highlights the importance of structural considerations in understanding the environmental fate and biodegradation pathways of alkylated PAHs.

Q3: What are the primary metabolites of 3,6-Dimethylphenanthrene in biological systems?

A3: Studies using Nereis diversicolor have identified polycyclic aromatic acids (PAAs) as the primary metabolites of 3,6-Dimethylphenanthrene and other alkyl-PAHs. [] These findings suggest that PAAs, as metabolic products of alkyl-PAHs, could represent a new class of environmental contaminants. [] Therefore, future ecological risk assessments should consider the potential impact of PAAs originating from the biodegradation of alkylated PAHs like 3,6-Dimethylphenanthrene.

Q4: How is 3,6-Dimethylphenanthrene analyzed in complex matrices?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for quantifying 3,6-Dimethylphenanthrene in complex mixtures. [] This method offers high sensitivity and selectivity, allowing for the detection and quantification of 3,6-Dimethylphenanthrene at trace levels in environmental samples like ambient air particulate matter. [] Researchers have developed and validated analytical methods using GC-MS to accurately measure 3,6-Dimethylphenanthrene concentrations in various matrices, enabling its monitoring and risk assessment in different environmental compartments. []

Q5: Has 3,6-Dimethylphenanthrene been found in food products?

A5: Yes, 3,6-Dimethylphenanthrene has been identified as one of the main polycyclic aromatic hydrocarbons (PAHs) present in various food products, including meat, smoked fish, yeast, and unrefined sunflower oil. [] High-performance gas-liquid chromatography (GLC) analysis, a highly sensitive method, was used to create a profile of PAHs, revealing the presence of 3,6-Dimethylphenanthrene alongside other PAHs like phenanthrene, anthracene, and pyrene. [] This finding underscores the importance of monitoring PAH levels in food to ensure consumer safety.

Q6: What unique chemical properties does 3,6-Dimethylphenanthrene exhibit?

A6: 3,6-Dimethylphenanthrene forms charge-transfer complexes with molecules like 2,4,5,7-tetranitro-9-fluorenone. [] X-ray crystallography studies revealed the specific stacking arrangement of these molecules in the complex, highlighting the intermolecular interactions at play. [] This property distinguishes 3,6-Dimethylphenanthrene from other PAHs and opens avenues for investigating its potential applications in material science and supramolecular chemistry.

Q7: How does the structure of 3,6-Dimethylphenanthrene relate to its reactivity?

A7: Studies on the acid-catalyzed hydrogen exchange of 9-tritiated polymethylphenanthrenes, including 3,6-Dimethylphenanthrene, have provided insights into the relationship between its structure and reactivity. [] The reactivity of 3,6-Dimethylphenanthrene aligns with predictions based on the individual effects of methyl substituents in phenanthrene, indicating minimal strain within its structure. [] This understanding of structure-reactivity relationships is crucial for predicting the behavior of 3,6-Dimethylphenanthrene in chemical reactions and environmental processes.

Q8: Are there any spectroscopic techniques used to characterize 3,6-Dimethylphenanthrene?

A8: Yes, researchers utilize vibrational spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman spectroscopy to analyze 3,6-Dimethylphenanthrene. [] These techniques provide valuable information about the molecule's vibrational modes, aiding in its structural characterization and identification. [] Combined with computational calculations, these spectroscopic methods offer a comprehensive understanding of the structural features and vibrational behavior of 3,6-Dimethylphenanthrene.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Bis[(trimethylsilyl)oxy]propyl stearate](/img/structure/B75175.png)